6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the piperazine ring and the methoxyphenyl group. One common method involves the use of palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity . The reaction conditions often include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include palladium catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the pyridazinone core.
2-methylpyridazin-3(2H)-one: Contains the pyridazinone core but lacks the piperazine and methoxyphenyl groups.
Uniqueness
6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-19-16(22)8-7-15(18-19)17(23)21-11-9-20(10-12-21)13-3-5-14(24-2)6-4-13/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGGANUDVVXRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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